molecular formula C13H7BrF3N3O4 B4882662 N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B4882662
M. Wt: 406.11 g/mol
InChI Key: CWZCWYOZQSLXNO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the nitration of a brominated aniline derivative followed by the introduction of a trifluoromethyl group. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2,6-dinitroaniline
  • N-(3-bromophenyl)-4-(trifluoromethyl)aniline
  • N-(3-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Uniqueness

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making it valuable in drug design .

Properties

IUPAC Name

N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3N3O4/c14-8-2-1-3-9(6-8)18-12-10(19(21)22)4-7(13(15,16)17)5-11(12)20(23)24/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZCWYOZQSLXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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